methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

Description

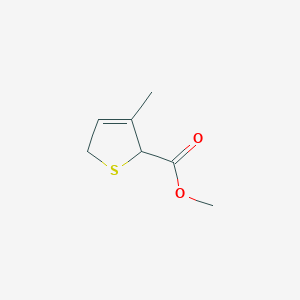

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is a partially saturated thiophene derivative featuring a five-membered dihydrothiophene ring substituted with a methyl group at position 3 and a methoxycarbonyl group at position 2. This compound belongs to the class of heterocyclic carboxylates, which are pivotal intermediates in organic synthesis, pharmaceutical chemistry, and materials science. Its structure combines conformational flexibility due to the non-aromatic dihydrothiophene ring with electronic effects from the electron-withdrawing ester group, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name |

methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-5-3-4-10-6(5)7(8)9-2/h3,6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFHUYPRCNAUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCSC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo-Fused Thiophene Carboxylates

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) shares a methyl-substituted thiophene core but incorporates a fused benzene ring and additional ketone functionalities at positions 4 and 5. Key differences include:

- Reactivity: The fused aromatic system in 1a enhances conjugation, reducing ring puckering compared to the non-fused dihydrothiophene in the target compound. This structural rigidity impacts solubility and reactivity in electrophilic substitution reactions .

- Synthetic Pathways : 1a is synthesized via acetylation of a precursor using acetic anhydride and boron trifluoride, a method adaptable to the target compound with modifications to avoid over-oxidation .

- Spectroscopic Data : The IR spectrum of 1a shows strong absorptions at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O), whereas the target compound would exhibit a single ester carbonyl peak near 1720–1740 cm⁻¹, reflecting the absence of ketone groups .

Fully Saturated Thiophene Derivatives

5-(Methoxycarbonyl)thiophene-2-carboxylic acid () is a fully aromatic thiophene derivative with a planar ring structure. In contrast, the dihydrothiophene ring in the target compound introduces puckering (non-planarity), quantified using Cremer-Pople coordinates (e.g., puckering amplitude q and phase angle ϕ). This puckering influences intermolecular interactions, such as hydrogen bonding, which in the aromatic analog is dominated by O–H···O interactions forming dimeric motifs .

Bioactive Thiophene-Based Compounds

Compounds like 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile () share a methyl-substituted heterocyclic core but differ in their pharmacological relevance. Molecular docking studies reveal that such compounds bind to residues like Tyr547 and Glu206 in DPP-4, suggesting that the target dihydrothiophene carboxylate could exhibit similar binding modes due to its ester and methyl groups, albeit with reduced potency owing to the lack of fused aromaticity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate | Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate | 5-(Methoxycarbonyl)thiophene-2-carboxylic acid |

|---|---|---|---|

| Ring System | Dihydrothiophene (non-aromatic) | Benzo[b]thiophene (fused aromatic) | Thiophene (aromatic) |

| Key Functional Groups | Ester (COOCH₃), CH₃ | Ester (COOCH₂CH₃), CH₃, ketones (C=O) | Carboxylic acid (COOH), ester (COOCH₃) |

| Melting Point | Not reported | 153–156 °C | Not reported |

| IR νmax (cm⁻¹) | ~1720–1740 (ester C=O) | 1777, 1715 (ester and ketone C=O) | 1680–1720 (acid and ester C=O) |

| Hydrogen Bonding | Weak (ester oxygen) | Moderate (ketone and ester oxygen) | Strong (carboxylic acid dimerization) |

Table 2: Molecular Docking Parameters (Hypothetical for Target Compound)

| Parameter | This compound | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo...benzonitrile |

|---|---|---|

| Binding Energy (kJ/mol) | Estimated: −250 to −280 | −330.8 |

| Key Residue Interactions | Tyr547 (hydrophobic), Glu206 (H-bond) | Tyr547, Glu206, Trp629 |

| Bioactivity | Moderate enzyme inhibition | High (DPP-4 inhibitor) |

Research Findings and Implications

- Conformational Analysis : The dihydrothiophene ring’s puckering (amplitude q ≈ 0.5 Å, phase ϕ ≈ 30°) distinguishes it from planar aromatic analogs, affecting crystal packing and solubility .

- Synthetic Flexibility : The methyl and ester groups enable regioselective modifications, such as nucleophilic acyl substitutions or alkylations, though over-oxidation risks require careful catalysis .

- Pharmacological Potential: While less potent than fused-ring analogs, the target compound’s simpler structure offers advantages in metabolic stability and synthetic scalability .

Biological Activity

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered thiophene ring with a carboxylate group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Cell Cycle Regulation : Research indicates potential effects on cell cycle arrest, particularly in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce cytotoxic effects in various cancer cell lines. For instance, in experiments involving glioblastoma and neuroblastoma cell lines, significant growth inhibition was observed at low concentrations.

Table 1: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|

| U87 (Glioblastoma) | 200 | G2/M phase arrest |

| BE (Neuroblastoma) | 18.9 | Apoptotic cell death |

The low LC50 values indicate that the compound is effective at relatively low concentrations, suggesting high potency as an anticancer agent .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

- Study on Anticancer Activity : A detailed study evaluated the effects of this compound on glioblastoma cells. The results demonstrated that treatment led to significant apoptosis and cell cycle arrest in the G2/M phase, confirming its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : Another investigation focused on the compound's antimicrobial properties against different bacterial strains. The results indicated moderate antibacterial activity, suggesting further exploration for potential applications in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.